

A Comprehensive Review of N-Methylbenzamide: Synthesis, Biological Activity, and Applications

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Compound of Interest

Compound Name: *N-Methylbenzamide*

Cat. No.: B147266

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N-Methylbenzamide (CAS No. 613-93-4) is an organic compound belonging to the amide family, derived from benzoic acid and methylamine.[1][2] Its relatively simple structure, featuring a benzene ring attached to an N-methyl substituted amide group, belies its significant versatility and importance across various scientific and industrial domains.[2][3] This technical guide provides an in-depth review of the existing literature on **N-Methylbenzamide**, summarizing its chemical properties, synthesis, biological activities, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

N-Methylbenzamide is an off-white crystalline solid at room temperature.[3][4][5] It is a polar molecule, rendering it soluble in polar organic solvents like ethanol and methanol, but insoluble in water and less soluble in nonpolar solvents such as hexane.[3][4] This solubility profile is crucial for its application in organic synthesis and various analytical techniques.[2][3]

Table 1: Physicochemical Properties of **N-Methylbenzamide**

Property	Value	References
CAS Number	613-93-4	[6][7]
Molecular Formula	C ₈ H ₉ NO	[3][7]
Molecular Weight	135.17 g/mol	[3]
Appearance	Off-white/White crystalline solid/powder	[3][4][5]
Melting Point	76-78 °C	[4]
Boiling Point	167 °C at 11 mmHg	[4]
Solubility	Insoluble in water; Soluble in ethanol, methanol	[3][4]

Experimental Protocol: Synthesis of N-Methylbenzamide via Acid Chloride Intermediate

One of the most common and efficient methods for synthesizing **N-Methylbenzamide** involves a two-step process starting from benzoic acid.[2] This method leverages the high reactivity of an acid chloride intermediate to achieve high yields.[2]

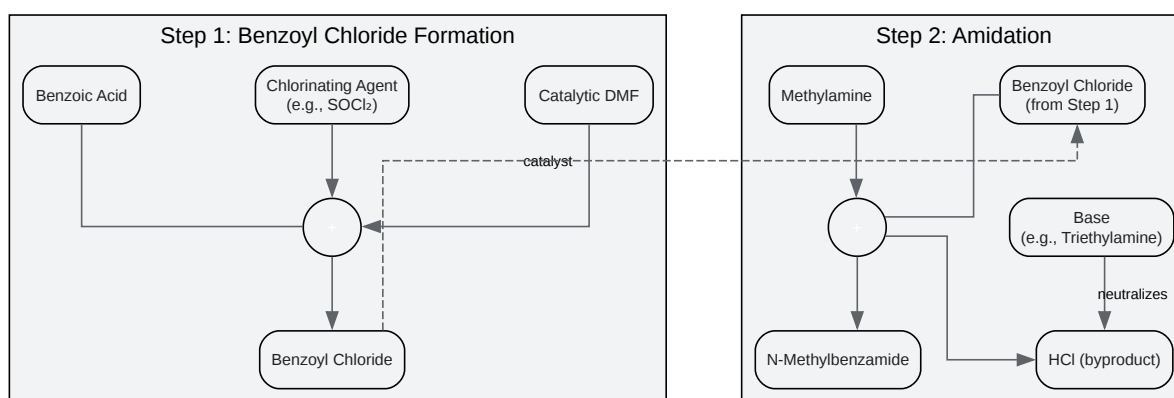
Step 1: Formation of Benzoyl Chloride

- In a round-bottom flask, combine benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
- Add a catalytic amount of dimethylformamide (DMF).
- Allow the reaction to proceed, which converts the carboxylic acid to the more reactive benzoyl chloride.

Step 2: Amidation with Methylamine

- The formed benzoyl chloride is then slowly added to a solution of methylamine. This is a nucleophilic acyl substitution reaction.[2]

- A base, such as triethylamine or sodium hydroxide, is typically included in the reaction mixture.[2]
- The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, **N-Methylbenzamide**. [2]
- The final product can be purified through recrystallization or chromatography.



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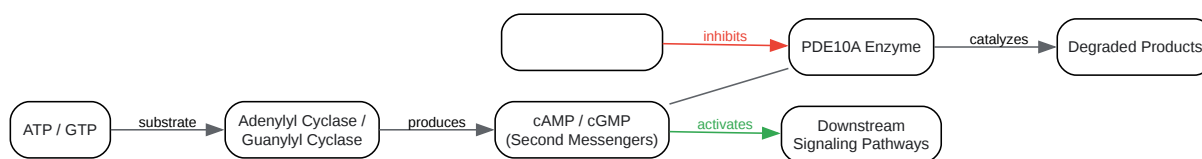
Caption: Synthesis workflow for **N-Methylbenzamide** via an acid chloride intermediate.

Biological Activities and Therapeutic Potential

N-Methylbenzamide and its derivatives exhibit a range of biological activities, making them important scaffolds in medicinal chemistry and drug development.

Phosphodiesterase 10A (PDE10A) Inhibition **N-Methylbenzamide** is recognized as a potent inhibitor of phosphodiesterase 10A (PDE10A).[4] PDE10A is an enzyme highly expressed in the brain, specifically in the striatum, which degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, **N-Methylbenzamide** increases the concentration of these second messengers, which are crucial for intracellular

signal transduction. This mechanism is a target for therapeutic intervention in neuropsychiatric disorders like schizophrenia and Huntington's disease.



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Caption: Mechanism of **N-Methylbenzamide** as a PDE10A inhibitor.

Anti-inflammatory, Antidepressant, and Anticonvulsant Properties Some sources suggest that **N-Methylbenzamide** serves as a non-steroidal anti-inflammatory agent by preventing the production of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[5] It has also been mentioned as an effective antidepressant and anticonvulsant in certain medicinal formulations, highlighting its potential role in treating chronic pain, fever, swelling, angina, and hypertension.[5]

Anticancer Activity of Derivatives While **N-Methylbenzamide** itself is primarily a building block, its derivatives have shown significant therapeutic potential. For instance, new 4-methylbenzamide derivatives containing 2,6-substituted purines have demonstrated high activity against various cancer cell lines.[8][9] Certain compounds exhibited IC₅₀ values in the low micromolar range, comparable to established kinase inhibitors like sorafenib.[8][9]

Table 2: Selected Biological Activities of **N-Methylbenzamide** and Its Derivatives

Compound/Derivative	Biological Target/Activity	Quantitative Data	References
N-Methylbenzamide	PDE10A Inhibition	Potent inhibitor (specific IC ₅₀ not cited)	[4]
N-Methylbenzamide	Anti-inflammatory	Prevents cyclooxygenase (COX) production	[5]
4-Methylbenzamide Derivative (with 2,6-dichloropurine)	Anticancer (Leukemia)	IC ₅₀ = 1.42 μM (HL-60 cell line)	[8][9]
4-Methylbenzamide Derivative (Compound 7)	Anticancer (Leukemia)	IC ₅₀ = 2.27 μM (K562 cell line)	[9]
4-Methylbenzamide Derivative (Compound 7)	Anticancer (Renal Carcinoma)	IC ₅₀ = 4.56 μM (OKP-GS cell line)	[9]

Applications

The versatility of **N-Methylbenzamide** extends beyond its direct biological effects, positioning it as a key intermediate and material component in various industries.[1]

- **Pharmaceutical Intermediate:** It is a pivotal precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs.[1] Its stable structure allows for various chemical modifications to produce more complex therapeutic molecules.[2][10]
- **Agrochemicals and Pesticides:** The compound serves as an important intermediate in the production of pesticides and other agrochemicals.[3][4]
- **Material Science:** **N-Methylbenzamide** is used to modify polymers and resins.[1] Its incorporation can enhance physical properties such as thermal stability, flexibility, and

chemical resistance, making it valuable for creating high-performance materials for the automotive, aerospace, and electronics industries.[1]

- **Reagent and Solvent:** In organic chemistry, it is used as a reagent and catalyst for reactions like condensation and acylation.[1] Furthermore, its ability to dissolve a wide range of organic compounds makes it a useful high-purity solvent for spectroscopy and chromatography.[1]

Toxicology and Safety

The available toxicological data for **N-Methylbenzamide** is limited. The acute oral toxicity in mice has been determined, but comprehensive studies on other toxicological endpoints like skin corrosion, carcinogenicity, and reproductive toxicity are not readily available.[11][12] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling the compound.[12]

Table 3: Acute Toxicity Data

Test	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	840 mg/kg	[11]

In conclusion, **N-Methylbenzamide** is a compound of significant chemical and biological interest. Its role as a PDE10A inhibitor provides a foundation for developing novel therapeutics for neurological disorders, while its utility as a versatile chemical intermediate ensures its continued importance in the pharmaceutical, agrochemical, and material science sectors. Further research is warranted to fully explore its therapeutic potential and to establish a comprehensive toxicological profile.

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